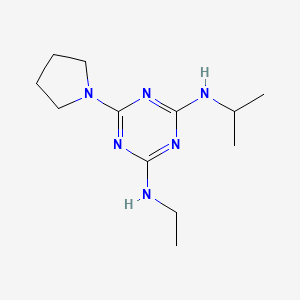

N-ethyl-N'-isopropyl-6-(1-pyrrolidinyl)-1,3,5-triazine-2,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-ethyl-N'-isopropyl-6-(1-pyrrolidinyl)-1,3,5-triazine-2,4-diamine, commonly known as EPTC, is a selective herbicide used to control weeds in various crops. It belongs to the triazine family of herbicides and is widely used in agriculture due to its effectiveness in controlling broadleaf and grassy weeds.

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Microbial Transformation

N-ethyl-N'-isopropyl-6-(1-pyrrolidinyl)-1,3,5-triazine-2,4-diamine is part of the s-triazine compound family, which includes atrazine and simazine. These compounds have raised environmental concerns due to their persistence and potential for contamination. A study by Mulbry (1994) focuses on a microbial strain, Rhodococcus corallinus, which possesses a hydrolase enzyme capable of transforming s-triazines, including dechlorinated variants of simazine and atrazine. This enzyme can also deaminate other structurally related s-triazine and pyrimidine compounds, suggesting its potential in bioremediation efforts (Mulbry, 1994).

Excited States in Herbicides

In the context of herbicides, a study conducted by Oliva et al. (2005) explored the low-lying excited states of sym-triazines, including derivatives similar to the chemical . They used computational methods and luminescence studies to analyze the geometrical structures, energetics, and transition and state properties of these compounds. The research is relevant for understanding the photochemical behavior of these herbicides in the environment (Oliva et al., 2005).

Coordination Chemistry and Crystal Engineering

A study by Duong et al. (2011) highlights the significance of triazine-based compounds in coordination chemistry and crystal engineering. They specifically investigated compounds with diaminotriazinyl groups, focusing on their ability to chelate metals like Ag(I) and create hydrogen-bonded crystals. Such compounds, including variants of the specified triazine, are valuable in designing structures with multiple coordinative interactions and hydrogen bonds (Duong et al., 2011).

Anticancer Applications

Kai Xiong et al. (2016) researched the use of triazine-based cyclometalated iridium(III) complexes as potential anticancer agents. These complexes, incorporating triazine diamines, targeted mitochondria and induced apoptosis in cancer cell lines, particularly in cisplatin-resistant cells. Their study demonstrates the potential application of triazine derivatives in developing new anticancer treatments (Kai Xiong et al., 2016).

Photocatalytic Degradation

The degradation of triazine derivatives by photocatalysis has been studied by Parra et al. (2004). They investigated the degradation of atrazine, a related s-triazine compound, using TiO2 as a photocatalyst. Their research is essential for understanding the environmental fate of these compounds and for developing methods to mitigate their impact (Parra et al., 2004).

Eigenschaften

IUPAC Name |

4-N-ethyl-2-N-propan-2-yl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N6/c1-4-13-10-15-11(14-9(2)3)17-12(16-10)18-7-5-6-8-18/h9H,4-8H2,1-3H3,(H2,13,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCCGNXYUXALPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)N2CCCC2)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde oxime](/img/structure/B5570669.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5570682.png)

![1-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5570684.png)

![N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5570693.png)

![5-(2-methylphenyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570700.png)

![1-(2-amino-2-oxoethyl)-N-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5570711.png)

![2-chloro-N-(3'-cyano-1'H-spiro[cyclohexane-1,2'-naphthalen]-4'-yl)acetamide](/img/structure/B5570741.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime](/img/structure/B5570756.png)

![2-methyl-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B5570766.png)